3-(5-Methyl-2-furanyl)-1-propanol

Description

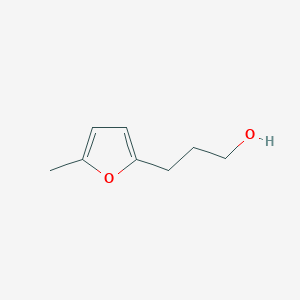

3-(5-Methyl-2-furanyl)-1-propanol (CAS No. 17162-95-7, molecular formula C₈H₁₂O₂) is a propanol derivative featuring a 5-methyl-2-furyl substituent. The furan ring system, characterized by its oxygen heteroatom and aromatic properties, distinguishes this compound from other alcohol derivatives. Its structure has been corroborated by crystallographic studies, such as those on analogous furan-containing compounds like 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one, which shares the 5-methyl-2-furyl moiety .

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(5-methylfuran-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H12O2/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,2-3,6H2,1H3 |

InChI Key |

YDBBIVUVTCPRFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are selected for comparison based on their structural proximity to 3-(5-Methyl-2-furanyl)-1-propanol:

3-(Methylthio)-1-propanol Structure: Features a methylthio (-SCH₃) group instead of the furan ring. Applications: Identified as a sulfur-containing compound in enzyme-treated soymilk yogurt, where it contributes to flavor profiles. Its concentration decreased from 4.80% to trace levels during storage, indicating volatility or reactivity under acidic conditions .

1-(4-Methylphenyl)-1-propanol Structure: Substituted with a 4-methylphenyl group, replacing the furan with a benzene ring.

3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one

Key Comparative Data

Stability and Reactivity Insights

- This compound: The furan ring’s partial aromaticity may confer moderate stability, though furans are generally prone to electrophilic substitution and oxidation.

- 3-(Methylthio)-1-propanol: The thioether group’s susceptibility to oxidation or acid-catalyzed degradation explains its reduction in yogurt during storage .

- 1-(4-Methylphenyl)-1-propanol: The benzene ring’s full aromaticity likely enhances stability compared to furan derivatives.

Industrial and Sensory Implications

- Furan vs. Thioether: The furan ring in this compound may impart sweet, woody notes, whereas sulfur-containing analogs like 3-(methylthio)-1-propanol contribute savory or umami flavors .

- Aromatic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.